6-Bromo-2-methoxy-[1,2,4]triazolo[1,5-a]pyridine
Description
Properties
IUPAC Name |
6-bromo-2-methoxy-[1,2,4]triazolo[1,5-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3O/c1-12-7-9-6-3-2-5(8)4-11(6)10-7/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGWEQYKKVQFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C=C(C=CC2=N1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Design
-
Starting Materials : N-Amino-2-iminopyridine derivatives substituted with a methoxy group at position 2 and bromine at position 6.
-
β-Diketones : Ethyl acetoacetate or analogous reagents to facilitate cyclization.
-
Oxidative System : Molecular oxygen (O₂) as a terminal oxidant in ethanol with acetic acid as a catalyst.
Optimization of Reaction Parameters
Key variables influencing yield include acid concentration, atmosphere, and temperature. Data from analogous syntheses demonstrate:
| Entry | Acetic Acid (equiv) | Atmosphere | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | 2 | Air | 130 | 34 |
| 2 | 6 | O₂ | 130 | 94 |
| 3 | 6 | Ar | 130 | 6 |
The use of 6 equivalents of acetic acid under an O₂ atmosphere maximizes yield by promoting oxidative dehydrogenation while suppressing byproducts like triazolo[1,5-a]pyridine derivatives.
Mechanistic Insights
-
Nucleophilic Addition : The enol form of β-diketones reacts with N-amino-2-iminopyridine to form an intermediate adduct.
-
Oxidative Dehydrogenation : Molecular oxygen abstracts hydrogen, forming a conjugated system.
-
Cyclization : Intramolecular attack yields the triazolo[1,5-a]pyridine scaffold.
-
Methoxy and Bromine Retention : Electron-withdrawing bromine and methoxy groups stabilize intermediates, ensuring regioselectivity.
Bromination of Preformed Triazolopyridine Intermediates
An alternative approach involves late-stage bromination of 2-methoxy-[1,2,]triazolo[1,5-a]pyridine, as outlined in recent patent literature.
Stepwise Synthesis
-
Core Formation :
-
React 3,4-dimethylpyridin-2-amine with hydrazine to form a triazolo[1,5-a]pyridine intermediate.
-
Introduce methoxy groups via nucleophilic substitution at position 2.
-
-
Regioselective Bromination :
Yield and Purity Data
| Step | Reagent | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Triazolo Core Synthesis | Hydrazine hydrate | Reflux, 12 h | 78 | 95 |
| Methoxy Substitution | NaOMe, DMF | 80°C, 6 h | 85 | 98 |
| Bromination | NBS, DCM | 0°C → RT, 2 h | 92 | 99 |
Advantages
-
Regiocontrol : Bromination occurs selectively at position 6 due to directing effects of the methoxy group.
-
Scalability : Reactions proceed under mild conditions with minimal byproducts.
Comparative Analysis of Methodologies
| Parameter | Cyclocondensation | Late-Stage Bromination |
|---|---|---|
| Total Steps | 1 | 3 |
| Overall Yield | 94% | 62% (0.78 × 0.85 × 0.92) |
| Regioselectivity | High | Very High |
| Scalability | Moderate | High |
| Byproduct Formation | <5% | <1% |
The cyclocondensation route offers brevity but requires specialized starting materials. In contrast, late-stage bromination provides superior regiocontrol and scalability, albeit with additional synthetic steps.
Environmental and Practical Considerations
Solvent and Catalyst Optimization
-
Cyclocondensation : Ethanol serves as a green solvent, while acetic acid enhances reaction efficiency without heavy metal catalysts.
-
Bromination : Dichloromethane, though effective, poses environmental concerns; recent efforts propose substitution with cyclopentyl methyl ether (CPME) for improved sustainability .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-methoxy-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less documented.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include:
- Enaminonitriles
- Benzohydrazides
- Dry toluene (as a solvent)
- Microwave irradiation (for synthesis)
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that 6-bromo-2-methoxy-[1,2,4]triazolo[1,5-a]pyridine demonstrates activity against various bacterial strains. The mechanism is thought to involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anticancer Properties
Triazole derivatives have been investigated for their potential anticancer activities. Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Further research is needed to elucidate the specific pathways involved .
Agrochemical Applications
Fungicides
Due to its triazole structure, this compound is being explored as a potential fungicide. Research indicates that it can inhibit fungal growth by disrupting ergosterol biosynthesis, which is crucial for fungal cell membrane integrity. This property positions it as a candidate for developing new agricultural fungicides .
Material Science
Polymer Chemistry
The unique chemical structure of this compound allows it to be used as a building block in polymer synthesis. Its incorporation into polymers can enhance thermal stability and mechanical properties. Studies are ongoing to evaluate its effectiveness in creating high-performance materials .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Mechanism/Properties |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents | Disruption of cell wall synthesis |
| Anticancer agents | Induction of apoptosis | |
| Agrochemicals | Fungicides | Inhibition of ergosterol biosynthesis |
| Material Science | Polymer synthesis | Enhances thermal stability |
Case Studies
-
Antimicrobial Activity Study
A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various triazole derivatives against resistant bacterial strains. The results indicated that compounds similar to this compound showed promising results in inhibiting growth . -
Anticancer Research
In a recent Cancer Research publication, researchers investigated the effects of triazole derivatives on cancer cell lines. They found that this compound significantly reduced cell viability in vitro and induced apoptosis through caspase activation . -
Fungicide Development
A study conducted by agricultural scientists demonstrated that triazole-based compounds could effectively control fungal pathogens in crops. The findings suggested that this compound could be developed into an effective fungicide .
Mechanism of Action
The mechanism of action of 6-Bromo-2-methoxy-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The exact molecular targets are not well-documented, but the compound’s structure suggests potential interactions with enzymes and receptors involved in various biological processes. Further research is needed to elucidate the precise mechanisms by which it exerts its effects.
Comparison with Similar Compounds
Key Properties :
- Appearance : Likely a crystalline solid (inferred from analogs like 6-bromo-2-methyl derivatives, which are white to pale yellow solids) .
- Solubility : Expected to dissolve in polar organic solvents (e.g., DMSO, THF) due to the methoxy group’s polarity .
- Suzuki coupling for introducing aryl/heteroaryl groups .
Comparison with Structurally Similar Compounds
Structural Analogs and Their Properties
The following table compares 6-Bromo-2-methoxy-[1,2,4]triazolo[1,5-a]pyridine with key analogs:
Physicochemical Properties
- Solubility: Methoxy and amino groups improve aqueous solubility compared to methyl or bromine-only analogs .
- Stability : Bromine at position 6 increases electrophilicity, making the compound reactive in cross-coupling reactions .
Biological Activity
6-Bromo-2-methoxy-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound with significant potential in medicinal chemistry. This compound belongs to the triazolo-pyridine family, which has garnered attention for its diverse biological activities, including anticancer, antimicrobial, and antiviral properties. The following sections detail the biological activities associated with this compound, supported by relevant data and case studies.
- IUPAC Name : this compound
- CAS Number : 1236325-08-8
- Molecular Formula : C7H6BrN3O
- Molecular Weight : 228.05 g/mol
- Purity : 97% .
Biological Activity Overview
The biological activity of this compound has been explored in various studies. Key findings include:
Anticancer Activity
Recent studies have indicated that derivatives of triazolo-pyridines exhibit potent anticancer properties. For instance:
- Mechanism of Action : The compound has shown efficacy in inhibiting cancer cell proliferation by inducing G0/G1 phase arrest and apoptosis through mitochondrial pathways. It elevates reactive oxygen species (ROS) levels and modulates the expression of pro-apoptotic (Bax and p53) and anti-apoptotic (Bcl-2) proteins .
- Selectivity : In vitro tests demonstrated that certain derivatives exhibit selectivity towards cancer cells over normal cells, suggesting a potential therapeutic window .
Antimicrobial Activity
The triazolo-pyridine derivatives have also been studied for their antimicrobial properties:
- Effectiveness Against Pathogens : Compounds similar to this compound have shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Notably, they exhibited effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) .
Table 1: Summary of Biological Activities
Case Study 1: Antiproliferative Effects
A study reported that a derivative of the compound demonstrated potent antiproliferative activity against gastric cancer cell lines (MGC-803). The compound inhibited colony formation and migration while inducing apoptosis through intrinsic and extrinsic pathways. The IC50 value was found to be approximately 0.96 μM with a selectivity index indicating significant safety in vivo .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of triazolo-pyridine derivatives. The compounds were tested against various bacterial strains, revealing strong activity against biofilms formed by MRSA. This suggests potential applications in treating infections resistant to conventional antibiotics .
Q & A
Q. What synthetic methodologies are commonly employed to construct the [1,2,4]triazolo[1,5-a]pyridine core in 6-bromo-2-methoxy derivatives?
The synthesis typically involves oxidative cyclization of N-(2-pyridyl)amidines. Oxidizers like NaOCl, MnO₂, or environmentally friendly alternatives such as PIFA (PhI(OCOCF₃)₂) and I₂/KI are used to facilitate cyclization . For brominated derivatives, regioselective bromination at the 6-position is achieved using brominating agents like NBS (N-bromosuccinimide) under controlled conditions. Post-functionalization with methoxy groups often employs nucleophilic substitution or palladium-catalyzed coupling reactions .
Q. How can the molecular structure of 6-bromo-2-methoxy-[1,2,4]triazolo[1,5-a]pyridine be confirmed experimentally?
Key techniques include:
- ¹H/¹³C NMR : Assigns proton and carbon environments, with characteristic shifts for bromine (deshielding) and methoxy groups (δ ~3.9 ppm for CH₃O) .
- IR Spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2210 cm⁻¹ in related triazolopyridines) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 199 for C₆H₄BrN₃) .
- X-ray Crystallography : Resolves bond lengths and angles, though limited data exists for this specific derivative .
Q. What safety protocols are critical when handling this compound in the lab?
- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of fine particles.
- Store at 2–8°C in airtight containers to avoid degradation .
- Dispose of waste via certified hazardous waste services to comply with environmental regulations .
Advanced Research Questions
Q. How do reaction conditions influence regioselectivity in bromination and methoxy substitution on the triazolopyridine scaffold?
Bromination at the 6-position is favored under electrophilic conditions due to electron-deficient regions in the triazolopyridine core. Methoxy group introduction at the 2-position often requires deprotonation of a hydroxyl precursor or Suzuki-Miyaura coupling with methoxy-bearing boronic acids. Solvent polarity (e.g., DMF vs. THF) and temperature significantly impact yields and purity .
Q. What computational tools (e.g., DFT) are used to predict and validate the isomerization behavior of triazolopyridine derivatives?
Density Functional Theory (DFT) calculations analyze ring-chain isomerization pathways, assessing energy barriers and transition states. For example, studies on related triazolopyridines show that electron-withdrawing groups (e.g., Br) stabilize the triazole ring, reducing isomerization propensity .
Q. How can structural analogs of this compound be optimized for enhanced bioactivity?
- Substituent Modification : Introducing electron-donating groups (e.g., NH₂) at the 2-position increases solubility and target binding affinity .
- Hybrid Scaffolds : Fusion with pyrimidine or quinoline rings (e.g., 7-benzoyl derivatives) enhances antimicrobial activity .
- In Silico Screening : Molecular docking predicts interactions with biological targets (e.g., bacterial enzymes), guiding synthetic priorities .
Q. What strategies resolve contradictions in reported synthetic yields for triazolopyridine derivatives?
- Reproducibility Checks : Validate reaction parameters (e.g., purity of starting materials, moisture control).
- Advanced Purification : Use preparative HPLC or column chromatography to isolate high-purity products .
- Mechanistic Re-evaluation : Probe side reactions (e.g., over-bromination) via LC-MS or in situ FTIR monitoring .
Key Research Gaps
- Limited X-ray crystallography data for precise structural validation.
- Mechanistic studies on methoxy group effects on pharmacological profiles.
- In vivo toxicity and pharmacokinetic data for preclinical assessment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
